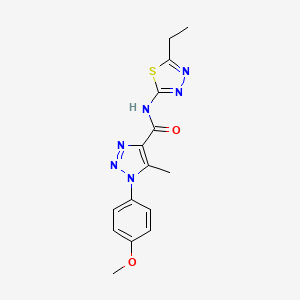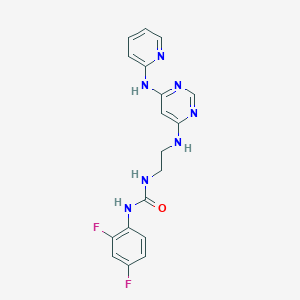
1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a chemical compound with a complex molecular structure. It has been the subject of various studies due to its interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the use of mass spectrometry, 1H NMR, 13C NMR, and FT-IR spectroscopy for structural determination. X-ray diffraction is often used to determine the solid-state structure, while density functional theory (DFT) calculations help optimize the molecular structure (Sun et al., 2022).
Molecular Structure Analysis
Detailed molecular structure analysis is performed using techniques like single-crystal X-ray diffraction and DFT calculations. This analysis reveals the conformations and intermolecular interactions within the crystal structure of the compound. Hirshfeld surface analysis and 2D fingerprints are used to quantify these interactions (Sun et al., 2022).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
This compound is part of a broader class of chemicals that have been synthesized and characterized to understand their properties and potential applications. For instance, the synthesis and structural determination of similar compounds have been conducted to explore their chemical behaviors and interactions. Studies like the one by Sun et al. (2022) have focused on synthesizing related compounds and analyzing their structures through methods like mass spectrometry, NMR, and X-ray diffraction. These studies provide foundational knowledge for understanding how such compounds can be synthesized and what their potential uses might be in various scientific domains (Sun et al., 2022).
Crystal Structure Analysis
The crystal structure analysis of compounds similar to "1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea" helps in understanding their molecular configurations and the potential for interactions with other molecules. Research like that done by Huang et al. (2020) involves detailed crystallography to elucidate the structure and the intermolecular interactions within the crystal lattice, which is crucial for applications in materials science and molecular engineering (Huang et al., 2020).
Potential Biological Activities
Although the specific compound is not directly linked to biological studies in the available literature, related pyrimidine derivatives have been explored for their biological activities. For example, research on similar pyrimidines has shown significant antimicrobial and anticancer properties, indicating the potential of these compounds in medicinal chemistry and pharmaceutical applications (Orzeszko et al., 2004). Such studies lay the groundwork for further exploration of "1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea" and its analogs in biological contexts.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N7O/c19-12-4-5-14(13(20)9-12)26-18(28)23-8-7-22-16-10-17(25-11-24-16)27-15-3-1-2-6-21-15/h1-6,9-11H,7-8H2,(H2,23,26,28)(H2,21,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYIGKJIVXILNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


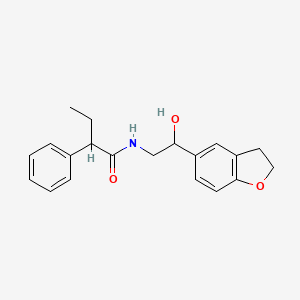
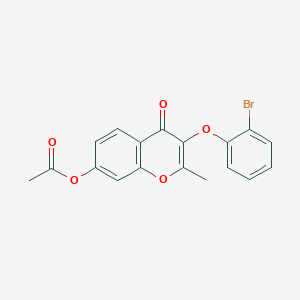
![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)


![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)
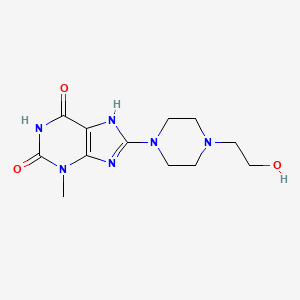
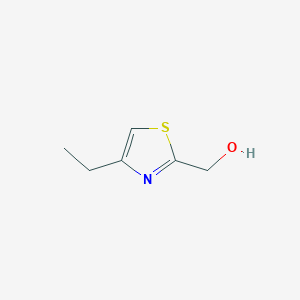
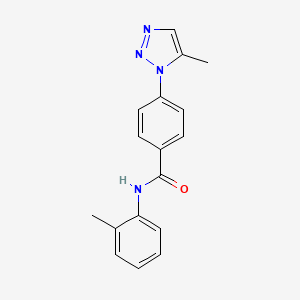
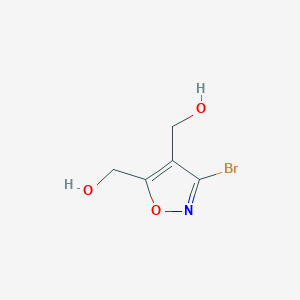
![(E)-3-[3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2489917.png)
